molecular formula C12H12ClNOS2 B5060479 (1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate

(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate

Cat. No.: B5060479
M. Wt: 285.8 g/mol
InChI Key: FSEWWBWQYKWIGN-BQYQJAHWSA-N
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Description

(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate is an organic compound characterized by the presence of a chlorophenyl group, a carbamodithioate moiety, and an enone structure

Properties

IUPAC Name

[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl] N,N-dimethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS2/c1-14(2)12(16)17-8-7-11(15)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEWWBWQYKWIGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SC=CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=S)S/C=C/C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate typically involves the reaction of 4-chlorobenzaldehyde with dimethylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the enone structure to a saturated ketone or alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. The enone structure allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity can lead to the inhibition of enzymes or other proteins, affecting various biological pathways.

Comparison with Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    Formazans: Compounds with a nitrogen-rich backbone and similar reactivity.

Uniqueness:

  • The presence of both a chlorophenyl group and a carbamodithioate moiety makes (1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical and biological properties.

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